N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-16-8-3-2-7-15(16)10-13-20-18(21)19(11-4-5-12-19)17-9-6-14-23-17/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSBNIXZFQGTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2(CCCC2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C19H23NO2S
- Molecular Weight : 329.46 g/mol
Structural Features
The compound features:
- A methoxyphenethyl group
- A thiophenyl group
- A cyclopentanecarboxamide moiety
These structural components are significant for its biological interactions and potential therapeutic effects.
The mechanism of action for this compound involves interactions with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to various receptors, influencing signaling pathways related to inflammation and pain.
- Antimicrobial Activity : Studies suggest that the compound may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting vital metabolic processes.
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against:
- Bacteria : Including strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Effective against Candida species.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it may reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- In Vitro Study on Bacterial Inhibition : A study demonstrated that concentrations as low as 10 µg/mL effectively inhibited bacterial growth, indicating a strong antimicrobial potential.
- Animal Model for Inflammation : In a murine model, administration of the compound resulted in a significant reduction in paw edema, suggesting its efficacy in reducing inflammation.
Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Inhibition of S. aureus at 10 µg/mL |
| Study 2 | Anti-inflammatory Effects | Reduced paw edema in mice by 50% |
| Study 3 | Mechanism Exploration | Identified enzyme targets involved in metabolic pathways |
Future Directions
Ongoing research is focused on:
- Elucidating the precise molecular mechanisms through which this compound exerts its effects.
- Exploring its potential as a lead compound for drug development targeting specific diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Substituents
Several cyclopentanecarboxamide derivatives with varying aryl groups on the amide nitrogen have been synthesized and characterized:
- 1-(Phenylamino)cyclopentanecarboxamide (2a): Exhibits a simple phenyl group, yielding 90% with a melting point (m.p.) of 166°C .
- 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b): Substituted with a 4-methylphenyl group, yielding 85% with m.p. 120°C .
- 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c): Features a 4-methoxyphenyl group, yielding 50% with m.p. 90–93°C .
Opioid-Related Cyclopentanecarboxamides
- Cyclopentylfentanyl : A controlled substance (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide) with potent opioid activity .
However, the 2-methoxyphenethyl group in the target compound likely reduces opioid receptor affinity compared to cyclopentylfentanyl’s piperidine moiety.
Substituent Effects on Physicochemical Properties
- 1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide : Incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability .
- N-(2-Hydroxy-5-methylphenyl)cyclopentanecarboxamide : Features a polar hydroxy group, improving aqueous solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
